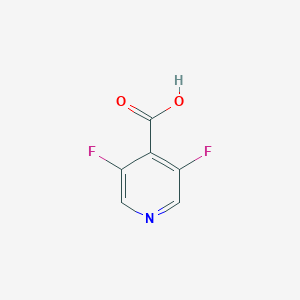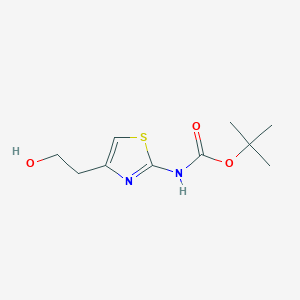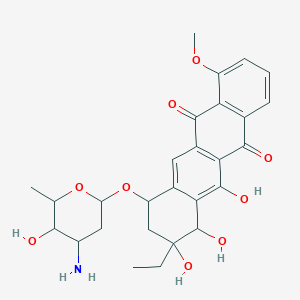
4-O-Methyl-6-deoxyoxaunomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-Methyl-6-deoxyoxaunomycin is a natural product derived from the fermentation of Streptomyces species. This compound has attracted attention due to its potential as an antitumor agent.
Wirkmechanismus
The mechanism of action of 4-O-Methyl-6-deoxyoxaunomycin involves its binding to DNA. It intercalates into the DNA helix and inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemische Und Physiologische Effekte
In addition to its antitumor activity, 4-O-Methyl-6-deoxyoxaunomycin has been found to exhibit antibacterial and antifungal activity. It has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that is essential for viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-O-Methyl-6-deoxyoxaunomycin in lab experiments is its specificity towards cancer cells. It has been found to be less toxic to normal cells compared to other chemotherapeutic agents. However, its low yield and complex synthesis make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research on 4-O-Methyl-6-deoxyoxaunomycin. One area of research is the development of analogs of the compound with improved potency and selectivity towards cancer cells. Another area of research is the investigation of the mechanism of action of the compound in more detail. Additionally, the potential of 4-O-Methyl-6-deoxyoxaunomycin as a therapeutic agent for other diseases, such as viral infections, can also be explored.
Synthesemethoden
The synthesis of 4-O-Methyl-6-deoxyoxaunomycin involves the isolation of the compound from the fermentation broth of Streptomyces species. The compound is then purified using various chromatographic techniques. The yield of the compound is low, which makes its synthesis challenging.
Wissenschaftliche Forschungsanwendungen
4-O-Methyl-6-deoxyoxaunomycin has been extensively studied for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
146565-64-2 |
|---|---|
Produktname |
4-O-Methyl-6-deoxyoxaunomycin |
Molekularformel |
C27H31NO9 |
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H31NO9/c1-4-27(34)10-17(37-18-9-15(28)22(29)11(2)36-18)13-8-14-20(25(32)21(13)26(27)33)23(30)12-6-5-7-16(35-3)19(12)24(14)31/h5-8,11,15,17-18,22,26,29,32-34H,4,9-10,28H2,1-3H3 |
InChI-Schlüssel |
XRXASJCRJLAEDX-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O |
Kanonische SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N)O |
Synonyme |
4-O-methyl-6-deoxyoxaunomycin 7-O-daunosaminyl-alpha-citromycinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



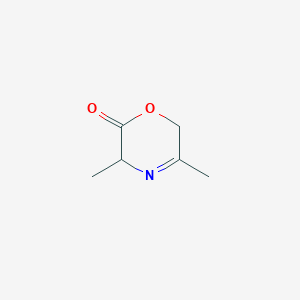
![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)
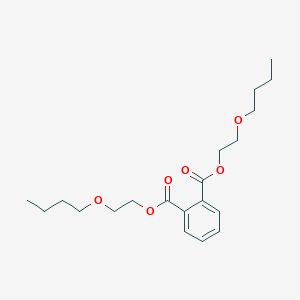
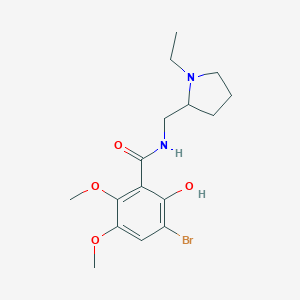
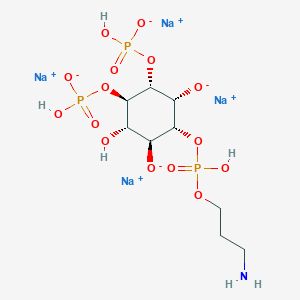
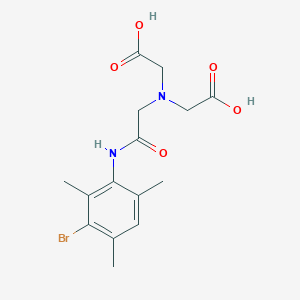
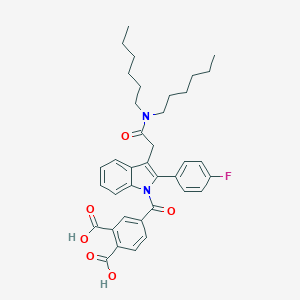
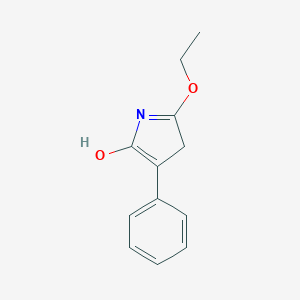
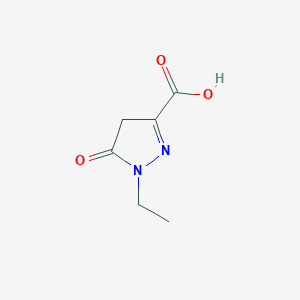
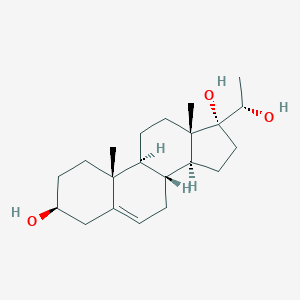
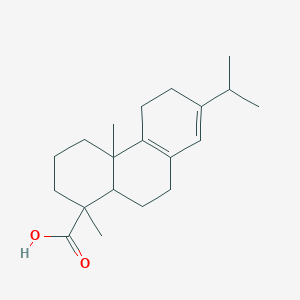
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
